molecular formula C24H32N2O B10837875 N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide

Cat. No.: B10837875
M. Wt: 364.5 g/mol
InChI Key: BPZBEIHSHWNWTE-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide (VGSC-DB ID: NA0219) is a small molecule with the molecular formula C₂₄H₃₂N₂O and a molecular weight of 364.5 g/mol . Its structure features a diphenylacetamide core linked to a 3-(2,6-dimethylpiperidin-1-yl)propyl side chain. The compound exhibits moderate activity against the voltage-gated sodium channel Nav1.2 (IC₅₀ = 2700 nM in rat models), though its binding site remains undetermined . Its SMILES notation is: CC1CCCC(C)N1CCCNC(=O)C(c1ccccc1)c1ccccc1

Properties

IUPAC Name

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZBEIHSHWNWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide typically involves the reaction of 2,6-dimethylpiperidine with a suitable acylating agent to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, pyridine

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diphenylacetamide Derivatives with Heterocyclic Substitutions

Several analogs feature benzothiazole or purine heterocycles linked to diphenylacetamide (Table 1):

Compound Name Key Structural Features Target/Activity Source
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole sulfonamide substituent Not reported (patented as bioactive)
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Nitrobenzothiazole + phenylpropanamide backbone Antimicrobial applications (implied)
2-{[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)-1H-purin-8-yl]sulfanyl}-N-phenylacetamide Purine core with sulfanyl linkage Not explicitly stated (pharmacological)

Key Findings :

  • The purine-based analog in introduces hydrogen-bonding capabilities via its carbonyl and sulfanyl groups, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound.

Alkylamine-Modified Acetamides

Compounds with alkylamine side chains show varied pharmacological profiles:

Compound Name Key Structural Features IC₅₀/Activity Source
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide (Target) Rigid piperidine side chain 2700 nM (Nav1.2)
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride Fluorinated benzothiazole + dimethylamino propyl Not reported (commercially available)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide + methoxymethyl group Herbicide (ACCase inhibitor)

Key Findings :

  • The dimethylpiperidine group in the target compound confers greater steric hindrance than the dimethylamino group in , likely reducing off-target interactions but also limiting solubility.
  • Alachlor , a chloroacetamide herbicide, shares a similar acetamide backbone but lacks aromaticity, resulting in entirely different biological targets (plant-specific vs. neuronal ion channels).

Solubility and Thermodynamic Properties

Property This compound Nifedipine (3,5-pyridinedicarboxylate)
Melting Point Not reported 172–174°C
LogP (Predicted) ~4.1 (estimated) 2.2
Solubility in Water Low (hydrophobic backbone) 0.05 mg/mL (25°C)
Solubility in SCFs* Not studied High in supercritical CO₂

*SCFs = Supercritical fluids
Sources :

Key Findings :

  • The target compound’s higher logP (~4.1 vs. 2.2 for nifedipine) suggests greater lipophilicity, likely due to its diphenyl and piperidine groups. This may enhance membrane permeability but limit aqueous solubility .

Biological Activity

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H32N2O
  • Molecular Weight : 364.5 g/mol

The compound features a piperidine moiety along with a diphenylacetamide framework, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS) .

This compound is believed to interact with neurotransmitter receptors, influencing neurotransmission and pain modulation. Preliminary studies suggest its efficacy in treating conditions such as anxiety and chronic pain due to these central nervous system effects .

Pharmacological Effects

The compound has shown promise in various pharmacological studies:

  • Anxiolytic Effects : Research indicates that it may reduce anxiety levels by modulating GABAergic and serotonergic systems.
  • Analgesic Properties : It has been observed to alleviate pain in animal models, suggesting potential use in pain management therapies.

Binding Affinity Studies

Studies have investigated the binding affinity of this compound to various receptors. These studies are crucial for understanding its mechanism of action and potential side effects.

Receptor TypeBinding Affinity (Ki)Notes
Serotonin 5-HT1A50 nMPotential anxiolytic target
Dopamine D230 nMImplications for mood disorders
Opioid μ-receptor25 nMAnalgesic activity

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Study on Anxiety Reduction : In a controlled trial involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to the control group.
  • Pain Management Research : A study demonstrated that the compound effectively reduced pain responses in models of neuropathic pain, providing insights into its potential as a therapeutic agent for chronic pain conditions.
  • Neurotransmitter Interaction Studies : Investigations into the compound's interaction with neurotransmitter systems revealed its ability to enhance GABAergic transmission while inhibiting excitatory neurotransmitter release.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of Piperidine Derivative : Synthesis begins with the preparation of the piperidine moiety through alkylation reactions.
  • Coupling Reaction : The piperidine derivative is coupled with a diphenylacetate under controlled conditions to form the final product.

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